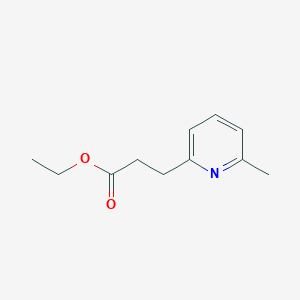

Ethyl 3-(6-methylpyridin-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(6-methylpyridin-2-yl)propanoate is a chemical compound with the CAS Number: 502609-55-4. It has a molecular weight of 193.25 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of raw materials like 2-aminopyridine and ethyl acrylate, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under the protection of nitrogen, with oil bath heating to control the temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2/c1-3-14-11(13)8-7-10-6-4-5-9(2)12-10/h4-6H,3,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications

Biodegradation of Gasoline Ethers :Research on the biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), in soil and groundwater reveals insights into the microbial degradation pathways and the potential environmental impacts of gasoline ethers. These findings suggest that microorganisms capable of degrading ETBE aerobically might also be relevant for compounds like Ethyl 3-(6-methylpyridin-2-yl)propanoate, considering their structural similarities (Thornton et al., 2020).

Use of Ethyl Esters in Biodiesel Production :The exploration of bioethanol as a reactant for biodiesel production, rather than methanol, highlights the sustainable potential of ethyl esters derived from renewable agricultural resources. This research underscores the importance of ethyl esters, including potentially this compound, in developing more sustainable energy solutions (Brunschwig et al., 2012).

Chemical Recycling of Poly(ethylene terephthalate) (PET) :Investigations into the chemical recycling of PET emphasize the conversion of polymers back to their monomers for repolymerization, showcasing a method that could potentially apply to the breakdown or recycling of complex chemical compounds, including this compound, for environmental sustainability (Karayannidis & Achilias, 2007).

Ionic Liquid-Based Technologies :The potential industrial scaling-up of ionic liquid-based technologies, particularly those involving room-temperature haloaluminate ionic liquids, offers a glimpse into the vast industrial applications of complex chemical compounds. This area of research could encompass the use of this compound in various technological applications, highlighting the need for comprehensive toxicity and environmental impact assessments prior to widespread use (Ostadjoo et al., 2018).

properties

IUPAC Name |

ethyl 3-(6-methylpyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)8-7-10-6-4-5-9(2)12-10/h4-6H,3,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYUJOOXGLPGSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2383260.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)